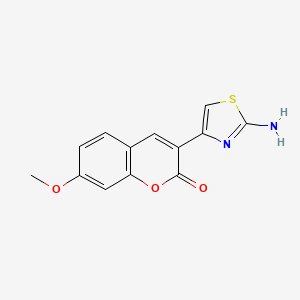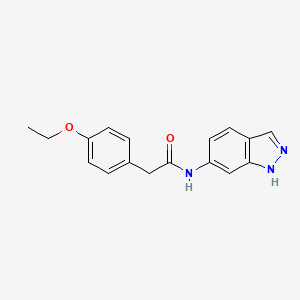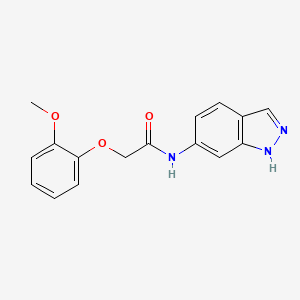
3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are known to exhibit diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring and a chromen-2-one group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 7-Methoxy-2H-chromen-2-one have been studied in a variety of scientific research applications. It has been studied for its ability to modulate cell signaling pathways and for its potential as a drug target. 7-Methoxy-2H-chromen-2-one has been studied for its ability to inhibit the activity of protein kinases and to modulate the activity of other proteins involved in cell signaling pathways. It has also been studied for its potential to inhibit cancer cell growth and to induce apoptosis.
Wirkmechanismus
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can act as inhibitors of multiple enzyme targets such as egfr/vgfer kinase . They may interact with these targets, leading to changes in cellular processes and potentially inducing cell death in cancerous cells .
Biochemical Pathways
Given the potential anticancer activity of 2-aminothiazole derivatives, it’s plausible that they may affect pathways related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of similar 2-aminothiazole derivatives suggest that they may have good bioavailability
Result of Action
Based on the known effects of similar 2-aminothiazole derivatives, it’s plausible that this compound may induce cell death in cancerous cells .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Methoxy-2H-chromen-2-one in laboratory experiments include its high yield of product, its ability to modulate cell signaling pathways, and its potential to inhibit cancer cell growth and induce apoptosis. The limitations of using 7-Methoxy-2H-chromen-2-one in laboratory experiments include its limited solubility in water and its potential to cause adverse effects in some cell types.
Zukünftige Richtungen
For research on 7-Methoxy-2H-chromen-2-one include further investigation of its ability to modulate cell signaling pathways, its potential to inhibit cancer cell growth and induce apoptosis, and its potential to interact with other proteins involved in cell signaling pathways. In addition, further research is needed to explore the potential therapeutic applications of 7-Methoxy-2H-chromen-2-one, including its potential to modulate biochemical and physiological processes. Finally, further research is needed to explore the potential toxicity of 7-Methoxy-2H-chromen-2-one and its potential to cause adverse effects in some cell types.
Synthesemethoden
7-Methoxy-2H-chromen-2-one can be synthesized from 2-amino-1,3-thiazol-4-yl chloride and 7-methoxy-2H-chromen-2-one. The reaction is carried out in aqueous media at room temperature, and the product is isolated by column chromatography. The reaction of 2-amino-1,3-thiazol-4-yl chloride with 7-methoxy-2H-chromen-2-one is a one-step, high-yield synthesis of 7-Methoxy-2H-chromen-2-one.
Biochemische Analyse
Biochemical Properties
3-(2-amino-1,3-thiazol-4-yl)-7-methoxy-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. The thiazole ring in the compound is known to participate in nucleophilic and electrophilic substitution reactions, which can modulate enzyme activity. For instance, it can inhibit certain kinases by binding to their active sites, thereby affecting phosphorylation processes. Additionally, the chromenone moiety can interact with oxidoreductases, influencing redox reactions within the cell .
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. The compound has also been shown to modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, it has been shown to inhibit kinases by competing with ATP for binding sites. Additionally, the compound can induce changes in gene expression by interacting with DNA or transcription factors, thereby influencing the transcriptional machinery. These interactions can result in the upregulation or downregulation of target genes, affecting various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression. These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities, without significant toxicity. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent, with a clear threshold beyond which the compound’s toxicity outweighs its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, such as ABC transporters, which facilitate its movement across cellular membranes. Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within specific tissues. These interactions influence the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, it can interact with DNA and transcription factors, influencing gene expression. In mitochondria, it can affect metabolic processes and energy production. These localized interactions are essential for the compound’s biochemical and pharmacological effects .
Eigenschaften
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-17-8-3-2-7-4-9(10-6-19-13(14)15-10)12(16)18-11(7)5-8/h2-6H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXCCJXLDRTQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6577177.png)
![6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide](/img/structure/B6577181.png)




![N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B6577221.png)
![6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B6577235.png)
![1-[(2-methylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B6577248.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577254.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B6577261.png)
![2-[3-(piperidin-1-yl)quinoxalin-2-yl]-2-(thiophene-2-sulfonyl)acetonitrile](/img/structure/B6577262.png)
![1-[3-(furan-2-yl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B6577274.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6577281.png)